

(-)-Sabinene: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	(-)-Sabinene	
Cat. No.:	B131225	Get Quote

Introduction

(-)-Sabinene, a natural bicyclic monoterpene, is a constituent of various plant essential oils, including those from Norway Spruce (Picea abies) and Holm Oak (Quercus ilex). It is recognized for its characteristic spicy, woody, and peppery aroma and is a significant contributor to the spiciness of black pepper. Beyond its sensory attributes, (-)-Sabinene has garnered attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities. This technical guide provides a comprehensive overview of (-)-Sabinene, focusing on its chemical identity, physicochemical properties, and relevant experimental protocols for its evaluation, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical entity is fundamental for any scientific investigation. The following tables summarize the key chemical identifiers and physicochemical properties of (-)-Sabinene.

Table 1: Chemical Identifiers for (-)-Sabinene



Identifier Type	Value	
CAS Number	10408-16-9[1]	
IUPAC Name	(1S,5S)-4-Methylene-1-(1- methylethyl)bicyclo[3.1.0]hexane	
Molecular Formula	C10H16[1][2]	
Molecular Weight	136.23 g/mol [1][2]	
InChI	InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6- 10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1	
InChlKey	NDVASEGYNIMXJL-UWVGGRQHSA-N	
Canonical SMILES	CC(C)[C@@]12CCC(=C)[C@@H]1C2	
PubChem CID	11051711	
EINECS	222-212-4[3]	
Synonyms	I-Sabinene, (1S,5S)-(-)-Sabinene, (1S,5S)-Thuj- 4(10)-ene	

Table 2: Physicochemical and Pharmacological Data for (-)-Sabinene



Property	Value	Reference
Appearance	Colorless liquid	[4]
Boiling Point	163-164 °C at 760 mmHg	[1][4]
Density	0.844 g/mL at 20 °C	[1]
Flash Point	36.7 °C	[3]
Vapor Pressure	2.63 mmHg at 25 °C	[3]
Refractive Index	1.483	[3]
Solubility	Soluble in ethanol, DMSO, and dimethylformamide (approx. 20 mg/mL). Sparingly soluble in aqueous buffers.	[5]
logP (o/w)	2.99870	[3]
Antifungal Activity (MIC)	0.16-5 μl/ml against various Candida, Trichophyton, and Aspergillus species.	[5]
Anti-inflammatory Activity	Prevents increases in nitrite production in RAW 264.7 macrophages at 0.32 µl/ml.	[5]
Cytotoxicity	Cytotoxic to RAW 264.7 macrophages and HaCaT keratinocytes at 1.25 µl/ml.	[5]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the scientific evaluation of any compound. Below are methodologies for assessing the key biological activities of **(-)-Sabinene**.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats[6]

This in vivo assay is a standard model for evaluating acute inflammation.



1. Animals:

- Male Wistar or Sprague-Dawley rats (150-200g).
- Acclimatize animals for at least one week prior to the experiment.
- 2. Grouping (n=6 per group):
- Vehicle Control (e.g., normal saline or 1% Tween 80).
- (-)-Sabinene (at various doses, dissolved in a suitable vehicle).
- Positive Control (e.g., Indomethacin 10 mg/kg).
- 3. Procedure:
- Administer the test substance, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.
- Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
- Measure the paw volume at baseline (0 hours) and at regular intervals (1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
- 4. Data Analysis:
- Calculate the increase in paw volume as the difference between the volume at each time point and the baseline.
- Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Antioxidant Activity: DPPH Radical Scavenging Assay[7] [8][9]

This in vitro assay measures the free radical scavenging capacity of a compound.



1. Reagents and Materials:

- (-)-Sabinene stock solution (in a suitable solvent like ethanol or methanol).
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.24 mg/mL in ethanol).
- Ascorbic acid or Trolox as a positive control.
- 96-well microplate.
- Microplate reader.

2. Procedure:

- Prepare serial dilutions of the (-)-Sabinene stock solution and the positive control in the microplate wells.
- Add a freshly prepared DPPH solution to each well.
- Include a blank control (solvent without the test compound).
- Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solutions at a specific wavelength (typically 517 nm).
- 3. Data Analysis:
- Calculate the percentage of DPPH radical scavenging activity using the formula: %
 Scavenging = [(A_control A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
- Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)[10][11][12]



This in vitro assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Materials:

- (-)-Sabinene stock solution.
- Sterile 96-well microplates.
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Microbial inoculum adjusted to a 0.5 McFarland standard.
- Positive control (standard antibiotic/antifungal).
- · Negative control (broth and solvent).
- · Growth control (broth and inoculum).

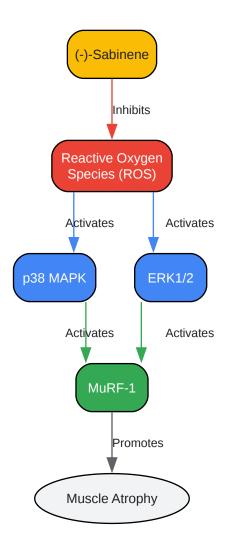
2. Procedure:

- Perform serial two-fold dilutions of the (-)-Sabinene stock solution in the microplate wells with the broth medium.
- Add the standardized microbial inoculum to each well.
- Include positive, negative, and growth control wells.
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).
- 3. Data Analysis:
- Visually assess the wells for turbidity (microbial growth).
- The MIC is the lowest concentration of **(-)-Sabinene** at which no visible growth is observed.

Signaling Pathways



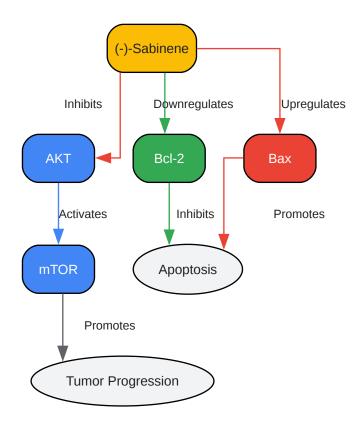
Preliminary research suggests that **(-)-Sabinene** may exert its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the potential interactions of **(-)-Sabinene** with the MAPK/MuRF-1 and AKT/mTOR pathways.



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Caption: MAPK/MuRF-1 signaling pathway and the inhibitory role of (-)-Sabinene.





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Caption: AKT/mTOR and Bcl-2/Bax signaling pathways modulated by (-)-Sabinene.

Conclusion

(-)-Sabinene presents a promising natural compound with a range of biological activities that warrant further investigation for potential therapeutic applications. This guide provides foundational technical information and standardized protocols to aid researchers and drug development professionals in their exploration of (-)-Sabinene's pharmacological potential. The elucidation of its mechanisms of action, particularly its interaction with key signaling pathways, will be crucial in advancing its development from a natural product to a potential therapeutic agent.

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